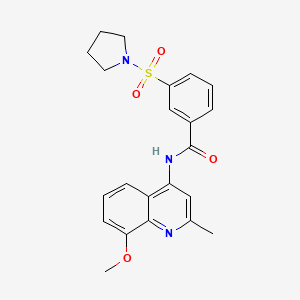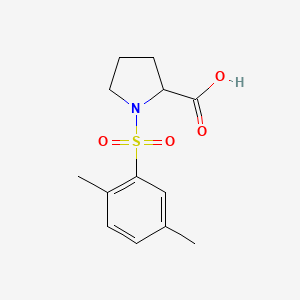
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, abbreviated as NMMQSB, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications. NMMQSB is a member of the quinolone family, and it has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
NMMQSB has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry. For example, it has been used as a catalyst in the synthesis of a variety of organic compounds, including heterocyclic compounds, pyridine derivatives, and phenols. It has also been used as a reactant in the synthesis of a variety of pharmaceuticals, including anticonvulsants and antipsychotics. Additionally, it has been studied for its potential use as a drug discovery tool, as it has been shown to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease.
Mecanismo De Acción
NMMQSB is believed to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease. It is believed to act as a competitive inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to interact with the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
NMMQSB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. It has also been shown to reduce the risk of Alzheimer’s disease, as well as to reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of stroke, as well as to reduce the risk of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NMMQSB in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, it has been shown to be effective in a variety of experiments, including those involving organic synthesis, drug discovery, and biochemistry. The main limitation of using NMMQSB in lab experiments is that it is not as widely studied as other compounds, so there may be unknown effects or interactions that are not yet known.
Direcciones Futuras
For the use of NMMQSB include further studies into its potential use as a drug discovery tool, as well as its potential use in the development of new pharmaceuticals. Additionally, further studies into its potential use as an anti-inflammatory and anticancer agent could be beneficial. Additionally, further studies into its potential use in the treatment of Alzheimer’s disease, stroke, and type 2 diabetes could be beneficial. Finally, further studies into its potential use as a catalyst in the synthesis of organic compounds could also be beneficial.
Métodos De Síntesis
NMMQSB can be synthesized from commercially available 3-pyrrolidin-1-sulfonylbenzamide, 8-methoxy-2-methylquinoline, and a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 80%.
Propiedades
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-13-19(18-9-6-10-20(29-2)21(18)23-15)24-22(26)16-7-5-8-17(14-16)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXMSWSTHQCYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422745.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422747.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422756.png)
![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422760.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422765.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6422783.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422790.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6422801.png)


